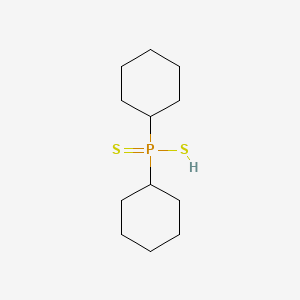
Dicyclohexyldithiophosphinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicyclohexyldithiophosphinic acid is an organophosphorus compound with the molecular formula C12H26NPS2. It is known for its unique chemical properties and has been widely studied for its applications in various fields, including chemistry, biology, medicine, and industry .
Méthodes De Préparation
Dicyclohexyldithiophosphinic acid can be synthesized through several methods. One common synthetic route involves the reaction of cyclohexylphosphine with sulfur in the presence of a base. The reaction conditions typically include a temperature range of 50-100°C and a reaction time of 2-4 hours . Industrial production methods often involve the use of continuous flow reactors to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
Dicyclohexyldithiophosphinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . Major products formed from these reactions include dicyclohexyldithiophosphinate salts and other organophosphorus compounds .
Applications De Recherche Scientifique
Mineral Processing
Flotation Agent:
Dicyclohexyldithiophosphinic acid is primarily used as a flotation agent in the mineral processing industry. It serves as a collector for sulfide minerals, enhancing the recovery rates during the flotation process. The effectiveness of this compound in this application can be attributed to its ability to selectively bind to mineral surfaces, thereby increasing their hydrophobicity and facilitating their separation from gangue materials.
Case Study:
In a study examining the flotation of chalcopyrite ores, this compound was compared with traditional collectors such as xanthates. Results indicated that this compound provided superior recovery rates for coarse particles, particularly those greater than 150 Tyler mesh, demonstrating its effectiveness in addressing middling treatment problems commonly encountered in mineral processing .
| Collector Type | Recovery Rate (%) | Particle Size Range (Tyler Mesh) |
|---|---|---|
| This compound | 85 | +150 |
| Sodium Isobutyl Xanthate | 75 | +150 |
Agricultural Applications
Pesticide Formulation:
this compound has been investigated for its potential use as an active ingredient in pesticide formulations. Its ability to act as a chelating agent allows it to enhance the efficacy of certain pesticides by improving their solubility and stability in aqueous solutions.
Case Study:
Research conducted on the application of this compound in combination with various herbicides showed improved weed control efficacy compared to herbicides applied alone. The study highlighted that the addition of this compound led to increased absorption rates by target plants, thereby enhancing the overall effectiveness of the herbicides used .
Coordination Chemistry
Ligand for Metal Complexes:
In coordination chemistry, this compound acts as a bidentate ligand, forming stable complexes with various metal ions. These complexes are utilized in catalysis and material science.
Case Study:
A series of experiments were conducted to evaluate the catalytic properties of metal complexes formed with this compound. The results demonstrated that these complexes exhibited significant activity in promoting various organic reactions, including oxidation and reduction processes .
Mécanisme D'action
The mechanism of action of dicyclohexyldithiophosphinic acid involves its ability to form stable complexes with metal ions. This is achieved through the coordination of the sulfur atoms in the compound with the metal ions, leading to the formation of stable chelates . The molecular targets and pathways involved in its action include the inhibition of oxidative stress pathways and the modulation of enzyme activity .
Comparaison Avec Des Composés Similaires
Dicyclohexyldithiophosphinic acid is unique in its ability to form stable complexes with a wide range of metal ions. Similar compounds include diphenyldithiophosphinic acid and bis(2,4,4-trimethylpentyl)dithiophosphinic acid . These compounds share similar chemical properties but differ in their molecular structures and specific applications. For example, bis(2,4,4-trimethylpentyl)dithiophosphinic acid is known for its high selectivity in the extraction of trivalent actinides over lanthanides .
Propriétés
Numéro CAS |
40621-10-1 |
|---|---|
Formule moléculaire |
C12H23PS2 |
Poids moléculaire |
262.4 g/mol |
Nom IUPAC |
dicyclohexyl-sulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C12H23PS2/c14-13(15,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2,(H,14,15) |
Clé InChI |
TYWAKIKWTGMYJY-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)P(=S)(C2CCCCC2)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















